molecular formula C33H35N5O6 B11434841 methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11434841
M. Wt: 597.7 g/mol
InChI Key: HSNZDRXJBZPSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a 3,4-dihydroquinazoline-2,4-dione core substituted with a benzylpiperidinyl-linked propionamide group and an acetylated aminobenzoate ester. Its structure integrates multiple pharmacophoric elements:

  • Quinazoline dione: A scaffold associated with kinase inhibition and anticancer activity .
  • Benzylpiperidine: A motif commonly found in central nervous system (CNS)-targeting agents due to its ability to cross the blood-brain barrier .
  • Aminobenzoate ester: Enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula

C33H35N5O6

Molecular Weight

597.7 g/mol

IUPAC Name

methyl 2-[[2-[3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C33H35N5O6/c1-44-32(42)25-11-5-7-13-27(25)35-30(40)22-38-28-14-8-6-12-26(28)31(41)37(33(38)43)20-17-29(39)34-24-15-18-36(19-16-24)21-23-9-3-2-4-10-23/h2-14,24H,15-22H2,1H3,(H,34,39)(H,35,40)

InChI Key

HSNZDRXJBZPSMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the quinazolinone core, the attachment of the piperidine ring, and the esterification of the benzoate group. Common reagents used in these reactions include benzylamine, piperidine, and various acylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the molecule, enhancing its chemical diversity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate exhibits significant anticancer properties.

Mechanism of Action:

  • The compound acts by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by disrupting cell cycle progression.

Case Study:
A study involving human lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity.

Findings:

  • In vitro studies show that the compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • It has been effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic agent.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases.

Mechanism:

  • The compound is believed to mitigate oxidative stress and inflammation in neuronal cells.
  • It has shown promise in protecting against neurotoxicity induced by beta-amyloid plaques, which are associated with Alzheimer's disease.

Case Study:
In a cellular model simulating neurodegeneration, treatment with the compound significantly reduced markers of oxidative stress and apoptosis .

Enzyme Inhibition Studies

Research has highlighted the enzyme inhibition properties of this compound.

Cholinesterase Inhibition:
The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.

Findings:
Inhibition assays revealed that it competes effectively with acetylcholine at the active site of AChE, demonstrating potential for therapeutic use in cognitive disorders .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity.

Optimization Strategies:
Researchers are focusing on modifying various functional groups to enhance potency and selectivity against target enzymes or receptors. This includes:

  • Altering the piperidine moiety to improve binding affinity.
  • Modifying the dioxoquinazoline structure to enhance stability and bioavailability.

Mechanism of Action

The mechanism of action of methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with three classes of analogs: quinazoline derivatives, benzylpiperidine-containing molecules, and aminobenzoate esters. Below is a comparative analysis based on available evidence:

Structural and Functional Analogues

Compound Name (CAS No.) Core Structure Key Substituents Hypothesized Activity
Target Compound 3,4-Dihydroquinazoline-2,4-dione Benzylpiperidinyl-propionamide, aminobenzoate Kinase inhibition, CNS modulation
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine (1255517-77-1) Quinazolin-4-amine Cyclohexyl, isopropylpiperidine, pyrrolidinyl EGFR/HER2 kinase inhibition
N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide (1008018-85-6) Tetrahydroquinoxaline Cyclohexyl, oxoacetamide Anticonvulsant or PDE inhibition
2-Phenylpyrrolidine-3-carboxylic acid (1187931-58-3) Pyrrolidine-carboxylic acid Phenyl, carboxylic acid Metabolic stability enhancement

Key Differences and Implications

Quinazoline vs. Quinoxaline Cores: The target compound’s dihydroquinazoline-2,4-dione core differs from the quinoxaline in 1008018-85-4.

Benzylpiperidine vs. Isopropylpiperidine :

  • The benzyl group in the target compound may improve lipophilicity and CNS penetration relative to the isopropyl group in 1255517-77-1, which could favor peripheral tissue distribution .

Aminobenzoate Ester vs. Carboxylic Acid: The ester in the target compound likely offers better metabolic stability than the carboxylic acid in 1187931-58-3, which may undergo rapid hydrolysis in vivo .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The aminobenzoate ester in the target compound likely confers higher aqueous solubility than the cyclohexyl substituents in 1255517-77-1 and 1008018-85-6 .
  • Metabolism : The benzylpiperidine group may undergo CYP3A4-mediated N-dealkylation, a pathway shared with many CNS drugs, whereas the pyrrolidinylpropoxy group in 1255517-77-1 could reduce metabolic liability .

Biological Activity

Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzylpiperidine moiety and a quinazolinone derivative, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzylpiperidine : Known for its role in modulating neurotransmitter systems.
  • Quinazolinone : Associated with various pharmacological activities including anti-cancer and anti-inflammatory effects.

The molecular formula and structural details can be found in databases such as PubChem and ChemicalBook.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Acetylcholine Esterase Inhibition : Compounds containing the benzylpiperidine structure have shown significant inhibition of acetylcholine esterase (AChE), which is crucial for neurotransmission. In studies, certain derivatives exhibited up to 87% inhibition compared to the standard drug donepezil .
  • Cytotoxicity Against Cancer Cells : The compound demonstrated moderate to good cytotoxicity against several human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Notably, some derivatives induced early apoptosis and cell cycle arrest at the G2/M phase .

Efficacy in Biological Assays

Several studies have evaluated the biological activity of related compounds and derivatives:

Compound Target IC50 Value Notes
Methyl 2-(...)AChE87% inhibitionCompared to donepezil
3-...SW620IC50 = 0.05 µg/mLInduces apoptosis
3aPyridoxal KinaseBinding energy = -9.84 kcal/molPotential anti-leishmanial activity

Case Studies

  • Acetylcholine Esterase Inhibition :
    • A study demonstrated that N-(1-benzylpiperidin-4-yl)quinazolin-4-amines significantly inhibited AChE activity, suggesting potential use in treating Alzheimer's disease .
  • Cytotoxic Activity :
    • Another investigation revealed that certain quinazolinone derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, highlighting their potential as anti-cancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.